molecular formula C11H14ClNO3 B1183780 N-(3-chloro-4-ethoxybenzyl)glycine

N-(3-chloro-4-ethoxybenzyl)glycine

Cat. No.: B1183780
M. Wt: 243.687
InChI Key: MYMAOKRUCWZVAR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-ethoxybenzyl)glycine is a glycine derivative featuring a benzyl group substituted with chlorine at the meta position (C3) and an ethoxy group at the para position (C4) on the aromatic ring. Glycine derivatives are widely studied for applications in pharmaceuticals (e.g., peptidomimetics) and materials science (e.g., crystal growth modifiers) due to their tunable functional groups and biocompatibility .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.687

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C11H14ClNO3/c1-2-16-10-4-3-8(5-9(10)12)6-13-7-11(14)15/h3-5,13H,2,6-7H2,1H3,(H,14,15)

InChI Key

MYMAOKRUCWZVAR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzyl group critically determines properties such as hydrophobicity, solubility, and electronic effects. Key analogs and their characteristics are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological/Material Relevance
N-(3-chloro-4-ethoxybenzyl)glycine 3-chloro, 4-ethoxy ~229.67* Predicted high hydrophobicity Likely strong hydrophobic interactions
N-(p-chlorobenzyl)glycine (Npcb) 4-chloro 185.61 Moderate hydrophobicity (HPLC t ≈ 12.3 min) Accelerates crystal step velocity (v/v₀ ≈ 1.8)
N-(p-methoxybenzyl)glycine (Npmb) 4-methoxy 181.18 Lower hydrophobicity (HPLC t ≈ 9.8 min) Weakens hydrophobic interactions
N-(4-fluorophenyl)glycine 4-fluoro 169.16 Melting point: 138°C; polar Pharmaceutical intermediate

*Calculated based on molecular formula C₁₁H₁₄ClNO₃.

Key Observations:
  • Substituent Position : The meta-chloro and para-ethoxy groups in the target compound create a sterically hindered and electron-deficient aromatic ring compared to para-substituted analogs like Npcb and Npmb. This may enhance binding to hydrophobic pockets in proteins or mineral surfaces .
  • Hydrophobicity : Ethoxy (—OCH₂CH₃) is bulkier and more hydrophobic than methoxy (—OCH₃), suggesting the target compound would exhibit longer HPLC retention times than Npmb .

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